molecular formula C17H17N3O3S2 B11150483 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11150483
M. Wt: 375.5 g/mol
InChI Key: RCCGTDUFPHRINL-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings and a dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Coupling of Thiazole Rings: The two thiazole rings are coupled using appropriate linkers and reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings and the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole rings and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole rings and the dimethoxyphenyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)acetate: A related compound with similar structural features but different functional groups.

    4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Another thiazole derivative with distinct biological activities.

Uniqueness

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of thiazole rings and the dimethoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N3O3S2/c1-10-8-25-17(18-10)20-15(21)7-12-9-24-16(19-12)11-4-5-13(22-2)14(6-11)23-3/h4-6,8-9H,7H2,1-3H3,(H,18,20,21)

InChI Key

RCCGTDUFPHRINL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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